molecular formula C45H72CuF3O5P4S B14888578 Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate

Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate

Cat. No.: B14888578
M. Wt: 969.6 g/mol
InChI Key: XZAHMRIPYPSWIP-NTVBNPERSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD17018800 typically involves the reaction of copper(I) salts with phospholanyl ligands under controlled conditions. One common method includes:

    Ligand Preparation: The phospholanyl ligands are synthesized through a series of steps involving the reaction of diethylphosphine with appropriate organic substrates.

    Complex Formation: The prepared ligands are then reacted with copper(I) trifluoromethanesulfonate in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete complexation.

Industrial Production Methods

Industrial production of MFCD17018800 may involve scaling up the laboratory synthesis methods. This includes:

    Batch Processing: Large-scale reactors are used to mix the copper(I) salts and phospholanyl ligands under controlled conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain high-purity MFCD17018800.

Chemical Reactions Analysis

Types of Reactions

MFCD17018800 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Substitution: Ligand exchange reactions can occur, where the phospholanyl ligands are replaced by other ligands.

    Coordination Reactions: The copper center can coordinate with different donor molecules, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or oxygen can be used under mild conditions.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand in solvents like acetonitrile or dichloromethane.

    Coordination: Various donor molecules such as amines or phosphines can be introduced to the copper center under ambient conditions.

Major Products

    Oxidation: Higher oxidation state copper complexes.

    Substitution: New organometallic complexes with different ligands.

    Coordination: Adducts with donor molecules.

Scientific Research Applications

MFCD17018800 has diverse applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions and polymerization processes.

    Biology: Investigated for its potential in bioinorganic chemistry, including interactions with biomolecules.

    Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in materials science for the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which MFCD17018800 exerts its effects involves:

    Catalysis: The copper center facilitates electron transfer processes, enabling various catalytic reactions.

    Molecular Targets: The compound can interact with substrates through coordination to the copper center, altering their reactivity.

    Pathways: In biological systems, it may interact with enzymes or other proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Bis(triphenylphosphine)copper(I) chloride
  • Copper(I) iodide
  • Copper(I) thiophene-2-carboxylate

Uniqueness

MFCD17018800 is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications compared to other copper(I) complexes.

Properties

Molecular Formula

C45H72CuF3O5P4S

Molecular Weight

969.6 g/mol

IUPAC Name

copper(1+);(2S,5S)-1-[2-[(2S,5S)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethyl-1λ5-phospholane 1-oxide;trifluoromethanesulfonate

InChI

InChI=1S/2C22H36OP2.CHF3O3S.Cu/c2*1-5-17-13-14-18(6-2)24(17)21-11-9-10-12-22(21)25(23)19(7-3)15-16-20(25)8-4;2-1(3,4)8(5,6)7;/h2*9-12,17-20H,5-8,13-16H2,1-4H3;(H,5,6,7);/q;;;+1/p-1/t2*17-,18-,19-,20-;;/m00../s1

InChI Key

XZAHMRIPYPSWIP-NTVBNPERSA-M

Isomeric SMILES

CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3CC)CC)CC.CC[C@H]1CC[C@@H](P1C2=CC=CC=C2P3(=O)[C@H](CC[C@@H]3CC)CC)CC.C(F)(F)(F)S(=O)(=O)[O-].[Cu+]

Canonical SMILES

CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC.CCC1CCC(P1C2=CC=CC=C2P3(=O)C(CCC3CC)CC)CC.C(F)(F)(F)S(=O)(=O)[O-].[Cu+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.